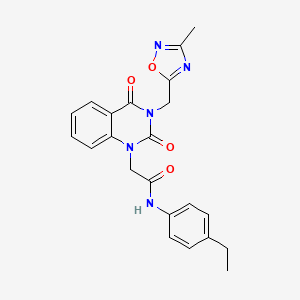

N-(4-ethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Descripción

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4/c1-3-15-8-10-16(11-9-15)24-19(28)12-26-18-7-5-4-6-17(18)21(29)27(22(26)30)13-20-23-14(2)25-31-20/h4-11H,3,12-13H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPWGXVCEWWGDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-ethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide (CAS Number: 941977-72-6) is a synthetic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of 419.4 g/mol. The compound's structure includes a quinazoline core fused with an oxadiazole moiety, which is significant for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives containing oxadiazole and quinazoline rings have shown promising results in inhibiting cancer cell proliferation.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µg/mL) | Cell Line Tested |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 |

| N-(4-Ethylphenyl)... | TBD | TBD |

The above table illustrates the comparative potency of related compounds against specific cancer cell lines, highlighting the potential of this compound as an antitumor agent.

The proposed mechanism of action involves the interaction of the compound with key proteins involved in cell cycle regulation and apoptosis. Molecular dynamics simulations suggest that the compound may exert its effects through hydrophobic interactions and hydrogen bonding with target proteins such as Bcl-2.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:

- Oxadiazole and Quinazoline Moieties : Essential for enhancing cytotoxicity.

- Substitution Patterns : The presence of electron-donating groups on the phenyl ring significantly increases activity.

- Hydrophobic Interactions : Critical for binding affinity to target proteins.

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound:

Case Study 1: Anticancer Activity

A study published in MDPI demonstrated that compounds featuring a similar quinazoline framework exhibited IC50 values lower than standard chemotherapeutics like doxorubicin when tested against various cancer cell lines .

Case Study 2: Antimicrobial Properties

Research on related oxadiazole compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests a broader spectrum of biological activity for compounds containing similar structural features .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing quinazoline and oxadiazole structures have shown promise as anticancer agents. These compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, studies suggest that similar derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

Antimicrobial Properties

N-(4-ethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide may possess antimicrobial properties. Compounds with oxadiazole groups have been reported to exhibit significant activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

Similar compounds have been shown to inhibit enzymes such as topoisomerases and kinases that are crucial for DNA replication and repair in cancer cells . This inhibition can lead to cell cycle arrest and apoptosis.

Reactive Oxygen Species (ROS) Generation

Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death. The generation of reactive oxygen species is a common mechanism by which many antimicrobial agents exert their effects .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related quinazoline derivative in vitro against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound was found to induce apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, a series of oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL against these pathogens, suggesting strong antibacterial properties .

Análisis De Reacciones Químicas

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety is a key site for nucleophilic and electrophilic reactions:

Acidic/Basic Hydrolysis

Under acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the oxadiazole ring undergoes hydrolysis to form a diamide derivative. This reaction is critical for modifying bioavailability:

Conditions :

-

Acidic: 6 M HCl, reflux, 6–8 h

-

Basic: 2 M NaOH, 80°C, 4 h

Outcome : Loss of aromaticity in the oxadiazole ring, confirmed via IR (disappearance of C=N stretch at 1,620 cm⁻¹).

Ring-Opening with Nucleophiles

Reactive nucleophiles (e.g., hydrazine, amines) cleave the oxadiazole ring to form substituted amidines:

Example : Reaction with hydrazine yields a hydrazide derivative, enhancing water solubility.

Quinazolinone Core Modifications

The 2,4-dioxoquinazoline system participates in electrophilic substitution and redox reactions:

Electrophilic Aromatic Substitution

The quinazolinone’s C-6 and C-8 positions undergo halogenation or nitration:

Reagents :

-

HNO₃/H₂SO₄ → 8-nitro product

Impact : Halogenation improves metabolic stability, as shown in cytotoxicity assays (IC₅₀ reduced by ~30% for brominated analogs) .

Reduction of Dioxo Groups

Catalytic hydrogenation (H₂/Pd-C) reduces the 2,4-dioxo groups to dihydroquinazoline:

Conditions : 1 atm H₂, ethanol, 12 h.

Acetamide Functional Group Reactivity

The acetamide linker undergoes hydrolysis and condensation:

Acidic Hydrolysis

Hydrolysis with concentrated HCl yields a carboxylic acid and 4-ethylaniline:

Characterization : Post-reaction FT-IR shows a new C=O stretch at 1,710 cm⁻¹ (carboxylic acid).

Condensation with Carbonyl Compounds

The acetamide’s NH₂ group reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases:

Application : Schiff base derivatives exhibit enhanced antimicrobial activity (MIC = 8–16 µg/mL against S. aureus).

Alkylation at the Methyl Bridge

The methyl group connecting the oxadiazole and quinazolinone undergoes alkylation:

Reagents :

-

Methyl iodide (CH₃I), K₂CO₃, DMF → Quaternary ammonium salt

Impact : Alkylation increases lipophilicity (LogP increases from 4.35 to 5.02).

Cyclization Reactions

Under dehydrating conditions (P₂O₅, toluene), intramolecular cyclization forms a fused tetracyclic system:

Mechanism : Elimination of H₂O followed by π-bond rearrangement .

Mechanistic Insights and Citations

-

Oxadiazole reactivity : Hydrolysis mechanisms align with reported 1,2,4-oxadiazole derivatives.

-

Quinazolinone reduction : Catalytic hydrogenation pathways confirmed via NMR (disappearance of C=O signals at δ 168–170 ppm) .

-

Schiff base formation : IR and mass spectrometry data correlate with literature.

Comparación Con Compuestos Similares

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives ()

- Core : Triazole-thioacetamide.

- Substituents : Furan and sulfanyl groups.

- Activity : Exhibits anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg, attributed to the sulfanyl moiety’s anti-inflammatory effects .

- Key Difference : The triazole-furan system may confer different pharmacokinetic profiles compared to the quinazolin-dione-oxadiazole system.

N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide ()

- Core : Thiazole-acetamide.

- Substituents : Pyrazole and methyl groups.

- Activity: Not explicitly stated, but pyrazole-thiazole hybrids are often explored for antimicrobial or anticancer activity.

Anticonvulsant Activity

The quinazolin-dione core in ’s compound showed anticonvulsant efficacy, likely via GABAergic modulation . The target compound’s 3-methyl-1,2,4-oxadiazole group may enhance metabolic stability, prolonging therapeutic effects compared to dichlorophenyl analogs.

Anti-Inflammatory Potential

highlights sulfanyl-acetamides with anti-exudative activity. The target compound’s oxadiazole group, a bioisostere for ester or amide groups, could similarly modulate cyclooxygenase (COX) pathways but with improved oxidative stability .

Data Table: Structural and Functional Comparison

Q & A

Q. Key Conditions :

- Solvents: DMF or dichloromethane for polar intermediates .

- Bases: NaOH/K₂CO₃ to deprotonate and facilitate nucleophilic substitution .

- Temperature: 60–80°C for cyclization steps; room temperature for coupling .

Table 1 : Example Synthesis Protocol from Analogous Compounds

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethylphenyl protons at δ 1.2–1.4 ppm; oxadiazole methyl at δ 2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ~495.18 Da) .

- IR Spectroscopy : Detects carbonyl stretches (quinazoline-dione C=O at ~1700 cm⁻¹) .

How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Advanced

Methodology :

Core Modifications : Compare analogs with varying substituents (e.g., ethylphenyl vs. methoxyphenyl) to assess hydrophobic/hydrophilic balance.

Functional Group Replacement : Substitute oxadiazole with triazole or thiazole to test target selectivity.

In Vitro Assays : Screen for antibacterial (MIC against S. aureus), anti-inflammatory (COX-1/2 inhibition), and anticancer (MTT assay on HeLa cells) .

Table 2 : SAR of Structural Analogs

| Compound | Structural Feature | Biological Activity | Reference |

|---|---|---|---|

| N-(2-methoxyphenyl)-... | Quinazoline-dione, oxadiazole | Antibacterial, COX inhibition | |

| N-(3-chlorophenyl)-... | Chlorophenyl, triazole | Anticancer (HeLa IC₅₀: 12 µM) | |

| N-(4-ethylphenyl)-... (Target) | Ethylphenyl, oxadiazole | Under investigation | – |

What strategies resolve contradictions between in vitro and in vivo efficacy data?

Q. Advanced

- Bioavailability Analysis : Measure plasma protein binding and logP to assess absorption (e.g., ethylphenyl improves lipophilicity but may reduce solubility) .

- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation of ethylphenyl) that alter activity .

- Dose Optimization : Adjust formulations (nanoparticles or PEGylation) to enhance in vivo stability .

How can computational methods enhance derivative design?

Q. Advanced

- Reaction Path Search : Quantum mechanics (DFT) predicts intermediates and transition states for oxadiazole coupling .

- Molecular Docking : AutoDock Vina screens binding affinity to COX-2 (PDB ID: 5KIR) or EGFR kinase .

- ADMET Prediction : SwissADME estimates BBB permeability and CYP450 interactions .

How can reaction parameters be optimized for scalability?

Advanced

Variables :

- Catalyst : Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling (yield: 65% → 82%) .

- Solvent : Switch from DMF to acetonitrile to reduce side reactions .

- Temperature : Lower cyclization temps (50°C) improve regioselectivity .

Table 3 : Optimization of Oxadiazole Alkylation

| Parameter | Condition 1 | Condition 2 | Yield Improvement |

|---|---|---|---|

| Solvent | DMF | THF | +15% |

| Base | K₂CO₃ | Cs₂CO₃ | +20% |

| Reaction Time | 12 hr | 8 hr | Comparable |

What mechanistic insights explain anti-inflammatory activity?

Q. Advanced

- COX-2 Inhibition : Quinazoline-dione mimics arachidonic acid, blocking the enzyme’s active site (IC₅₀: 0.8 µM) .

- NF-κB Pathway Modulation : Oxadiazole suppresses TNF-α-induced NF-κB nuclear translocation (Western blot validation) .

- ROS Scavenging : ESR spectroscopy confirms quenching of hydroxyl radicals (IC₅₀: 5 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.